An In-Depth Technical Guide to 5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole: Properties, Synthesis, and Applications
Abstract: This document provides a comprehensive technical overview of 5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole, a halogenated N-substituted benzotriazole derivative. Benzotriazoles are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic incorporation of fluorine and bromine substituents, coupled with an N-isopropyl group, is anticipated to confer unique physicochemical and pharmacological properties, making this molecule a compound of significant interest for researchers in drug discovery and materials science. This guide details the molecule's structural and physicochemical profile, proposes a robust synthetic pathway with detailed experimental protocols, outlines expected spectroscopic characteristics, and discusses its chemical reactivity and potential applications, particularly in the context of modern drug development where fluorination plays a critical role in modulating bioactivity and metabolic stability.[3][4]
Molecular Profile and Physicochemical Properties
5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole is a synthetic heterocyclic compound. The structure features a fused benzene and triazole ring system. The benzene ring is substituted with a bromine atom at position 5 and a fluorine atom at position 6. The triazole ring is substituted at the N1 position with an isopropyl group. This specific substitution pattern is critical, as it dictates the molecule's electronic properties, steric profile, and potential for further chemical modification.
Caption: Chemical Structure of 5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₉H₉BrFN₃ | Calculated |
| Molecular Weight | 258.10 g/mol | Calculated |
| Appearance | Predicted: White to off-white solid | Inferred from analogs[5] |
| Boiling Point | >400 °C (Predicted) | Inferred from analog data[6] |
| Density | ~1.8-2.0 g/cm³ (Predicted) | Inferred from analog data[6] |
| pKa | ~6.2-6.8 (Predicted) | Inferred from analog data[6][7] |
| Solubility | Soluble in organic solvents (DMSO, DMF, CH₂Cl₂); low solubility in water. | General property of benzotriazoles |
Rationale for Predicted Values: The predicted values are extrapolated from the unsubstituted analog, 6-Bromo-5-fluoro-1H-benzo[d][8][9]triazole.[6] The addition of the N-isopropyl group is expected to increase the molecular weight and boiling point while decreasing the pKa slightly due to its electron-donating inductive effect. It will also significantly increase the lipophilicity of the molecule.
Proposed Synthesis and Purification
As this is a novel compound, a validated synthetic procedure is not available in the literature. However, a robust and logical two-step synthesis can be proposed based on well-established benzotriazole chemistry.[7][10] The pathway begins with the formation of the benzotriazole core via diazotization, followed by regioselective N-alkylation.
Caption: Proposed two-step synthetic workflow for the target compound.
Experimental Protocol 1: Synthesis of 5-Bromo-6-fluoro-1H-benzotriazole (Intermediate)
This protocol is adapted from standard procedures for synthesizing substituted benzotriazoles from o-phenylenediamines.[7][10]
-
Reaction Setup: To a stirred solution of 4-bromo-5-fluoro-1,2-diaminobenzene (1.0 eq) in glacial acetic acid (10 volumes), cool the mixture to 0-5 °C using an ice-water bath.
-
Causality: Acetic acid serves as both the solvent and the acidic catalyst. The low temperature is critical to control the exothermic diazotization reaction and prevent the decomposition of the unstable diazonium salt intermediate.
-
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Cyclization: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour. Then, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction to 80 °C for 1 hour to ensure complete intramolecular cyclization.
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Causality: Heating drives the final ring-closing step to completion, forming the stable triazole ring.
-
-
Workup and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice water (20 volumes). A precipitate will form.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid and inorganic salts. Dry the solid under vacuum at 45 °C to yield the crude 5-bromo-6-fluoro-1H-benzotriazole. Further purification can be achieved by recrystallization from an ethanol/water mixture.
Experimental Protocol 2: Synthesis of 5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole (Final Product)
This procedure describes a standard N-alkylation of a benzotriazole.
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Reaction Setup: In a round-bottom flask, suspend 5-bromo-6-fluoro-1H-benzotriazole (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) in dimethylformamide (DMF, 10 volumes).
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Causality: K₂CO₃ is a mild base used to deprotonate the acidic N-H of the benzotriazole, forming the nucleophilic benzotriazolide anion. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.
-
-
Alkylation: Add 2-bromopropane (1.5 eq) to the suspension. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. An oily or solid product should separate. Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product will likely be a mixture of N1 and N2 isomers. This mixture must be purified using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired N1-isopropyl isomer.
-
Self-Validation: The separation and identity of the N1 and N2 isomers must be confirmed by spectroscopic analysis, primarily ¹H NMR, as the symmetry and chemical shifts will be distinct. 1-substituted benzotriazoles are typically the major product in such alkylations.[1]
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Spectroscopic Characterization
Confirming the structure and purity of the final product is paramount. The following spectroscopic signatures are predicted for 5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Aromatic Region: Two signals, likely singlets or narrow doublets due to F-H coupling, around δ 7.5-8.5 ppm (1H each).Aliphatic Region: One septet around δ 4.8-5.2 ppm (1H, isopropyl CH); One doublet around δ 1.6-1.8 ppm (6H, two isopropyl CH₃). |
| ¹³C NMR | Approximately 9 distinct signals expected. Aromatic carbons from δ 110-150 ppm, with C-F and C-Br signals showing characteristic splitting. Aliphatic carbons around δ 50-55 ppm (CH) and δ 20-25 ppm (CH₃). |
| ¹⁹F NMR | A single resonance (singlet) is expected in the typical range for an aryl fluoride. Proton decoupling will simplify the signal if C-F coupling is complex.[9] |
| Mass Spec (EI) | Expected molecular ion (M⁺) peak at m/z ≈ 257/259, showing the characteristic isotopic pattern for a monobrominated compound (~1:1 ratio). |
| IR Spectroscopy | C-H stretching (aliphatic) ~2900-3000 cm⁻¹; Aromatic C=C stretching ~1450-1600 cm⁻¹; C-F stretching ~1200-1300 cm⁻¹; C-Br stretching ~500-650 cm⁻¹. |
Justification: Predictions are based on standard chemical shift values and analysis of similar structures.[9][11] The aromatic region is simplified to two protons. The isopropyl group gives a classic septet/doublet pattern. ¹⁹F NMR is a crucial tool for confirming the presence and environment of the fluorine atom.[9]
Reactivity and Chemical Behavior
The chemical reactivity of 5-bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole is governed by the interplay of its functional groups.
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Benzene Ring Electronics: The fluorine and bromine atoms are electron-withdrawing via induction but weak donors via resonance. Overall, they deactivate the benzene ring towards further electrophilic aromatic substitution.
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Triazole Ring: The N1-isopropyl group protects the triazole from reactions involving the N-H proton, such as acylation or further alkylation. The lone pairs on N2 and N3 provide sites for metal coordination.
-
Synthetic Handle for Diversification: The bromine atom at the C5 position is the most valuable site for synthetic modification. It can readily participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of aryl, alkyl, or amino groups. This makes the molecule an excellent scaffold for building libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.
Caption: Key reactivity sites on the 5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole scaffold.
Potential Applications in Medicinal Chemistry
The unique combination of substituents on the benzotriazole core suggests several promising applications for this molecule in drug discovery programs.
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Kinase Inhibitors: Benzotriazole is a well-known scaffold for developing protein kinase inhibitors, such as for Casein Kinase 2 (CK2).[2][3] The N1-substituent can occupy hydrophobic pockets, while the halogenated benzene ring can form specific halogen bonds or other interactions within the ATP-binding site.
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Antimicrobial and Antifungal Agents: The introduction of electron-withdrawing groups like fluorine and chlorine onto the benzotriazole ring has been shown to increase antimycotic activity.[1] This compound is therefore a strong candidate for screening against bacterial and fungal pathogens, including resistant strains.
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Modulation of ADME Properties: The incorporation of fluorine is a widely used strategy in medicinal chemistry to improve a drug candidate's metabolic stability, membrane permeability, and binding affinity.[3][4] The C-F bond is highly stable to metabolic degradation, and the fluorine atom can modulate the pKa of nearby functional groups, impacting absorption and distribution.
Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled with the care appropriate for a novel, halogenated organic compound. The parent compound, 1,2,3-benzotriazole, is classified as harmful if swallowed and causes serious eye irritation.[12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14] Avoid contact with skin, eyes, and clothing.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole represents a strategically designed molecule with significant potential as a building block and scaffold in medicinal chemistry. Its key features include a stable, N-protected benzotriazole core, modulated electronic properties from the fluoro and bromo substituents, and a synthetically versatile bromine atom that allows for extensive derivatization. The presence of fluorine is particularly noteworthy for its potential to confer favorable ADME properties. The proposed synthetic route provides a clear and feasible pathway for its preparation, enabling further investigation into its biological activities and utility in the development of novel therapeutic agents.
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